N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135137-29-9
VCID: VC11918622
InChI: InChI=1S/C28H29FN4O3S2.ClH/c1-31(2)16-6-17-33(28-30-26-24(29)9-5-10-25(26)37-28)27(34)21-11-13-23(14-12-21)38(35,36)32-18-15-20-7-3-4-8-22(20)19-32;/h3-5,7-14H,6,15-19H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Molecular Formula: C28H30ClFN4O3S2
Molecular Weight: 589.1 g/mol

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride

CAS No.: 1135137-29-9

Cat. No.: VC11918622

Molecular Formula: C28H30ClFN4O3S2

Molecular Weight: 589.1 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride - 1135137-29-9

Specification

CAS No. 1135137-29-9
Molecular Formula C28H30ClFN4O3S2
Molecular Weight 589.1 g/mol
IUPAC Name 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C28H29FN4O3S2.ClH/c1-31(2)16-6-17-33(28-30-26-24(29)9-5-10-25(26)37-28)27(34)21-11-13-23(14-12-21)38(35,36)32-18-15-20-7-3-4-8-22(20)19-32;/h3-5,7-14H,6,15-19H2,1-2H3;1H
Standard InChI Key SGBJWXKJEJWUIC-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Canonical SMILES CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl

Introduction

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in pharmaceuticals. This compound combines a benzothiazole moiety with a tetrahydroisoquinoline sulfonyl group, which may confer unique biological activities.

Synthesis and Chemical Reactivity

The synthesis of such complex molecules typically involves multiple steps, including the formation of amide bonds and the introduction of sulfonyl groups. The chemical reactivity of this compound is likely influenced by its functional groups, such as the amide bond, which can undergo hydrolysis under acidic or basic conditions, and the sulfonyl group, which may participate in nucleophilic substitution reactions.

Research Findings and Future Directions

Detailed pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate the mechanism of action of this compound. Such studies would involve assessing binding affinities using techniques like surface plasmon resonance or isothermal titration calorimetry.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochlorideDual benzothiazole structureAnticancer, antimicrobial
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamidePhenoxy substitutionPotential bioactivity
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochlorideTetrahydroisoquinoline sulfonyl groupPotential pharmaceutical applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator